molecular formula C12H12FN B1335527 1-(2-Fluorophenyl)-2,5-dimethylpyrrole CAS No. 146135-20-8

1-(2-Fluorophenyl)-2,5-dimethylpyrrole

Cat. No. B1335527
M. Wt: 189.23 g/mol
InChI Key: BFSXBLWSHDADPC-UHFFFAOYSA-N
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Description

The compound "1-(2-Fluorophenyl)-2,5-dimethylpyrrole" is a derivative of pyrrole, which is a five-membered aromatic heterocycle with a nitrogen atom. The presence of a fluorine atom on the phenyl ring and methyl groups on the pyrrole ring can influence its reactivity and physical properties. The fluorine atom, in particular, is known to have a special directing effect in lithiation reactions, occurring exclusively ortho to the fluorine substituent .

Synthesis Analysis

The synthesis of fluorophenyl pyrrole derivatives can involve various strategies, including condensation reactions, cyclization, and electrophilic substitution. For instance, the synthesis of related compounds has been achieved through reactions involving aminnation and cyclization in nonproton polar solvents, followed by acidification . Additionally, the trifluoroacetylation at the β position of the pyrrole ring in 1-(2-aminophenyl)-2,5-dimethylpyrrole has been observed to occur spontaneously in trifluoroacetic acid .

Molecular Structure Analysis

The molecular structure of fluorophenyl pyrrole derivatives can be complex, with the potential for isomer formation due to the presence of amide and azomethine structural units . Detailed structural examination using techniques such as NMR and molecular modeling can provide insights into the conformation, configuration, and substituent effects of these compounds . Quantum chemical calculations have also been used to study the structural and molecular properties of related compounds, providing information on bond lengths, angles, and dihedral angles .

Chemical Reactions Analysis

Fluorophenyl pyrrole derivatives can participate in various chemical reactions, including deprotonation signaled by color change in the presence of specific anions . The fluorine atom's special directing effect facilitates ortho lithiation independently of the tertiary amine type ligands used . This unique reactivity can be leveraged in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Fluorophenyl)-2,5-dimethylpyrrole and its derivatives can be influenced by the presence of fluorine and methyl groups. These substituents can affect the compound's acidity, polarizability, dipole moment, and electronic properties such as HOMO-LUMO gaps . The fluorine atom, in particular, can increase the kinetic acidity of neighboring positions, which is significant in reactions like lithiation . The properties of these compounds can be characterized using various spectroscopic methods, including IR, NMR, and UV-Vis spectroscopy, to determine functional groups, isomer shifts, and electronic transitions .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Application: Synthesis and Structure-Activity Relationship of 1- (2-Furoyl)Piperazine Bearing Benzamides as Butyrylcholinesterase Inhibitors .
    • Method: Initial 4- (chloromethyl)benzoyl chloride ( 1) and 3- (chloromethyl)benzoyl chloride ( 6) were stirred with benzyl amine ( 2a) and cyclohexyl amine ( 2b ), respectively, in aqueous medium at pH 9 – 10 maintained by aqueous sodium carbonate .
    • Results: Among these, two compounds ( 5b, 8b) proved to be considerable inhibitors of butyrylcholinesterase enzyme .
  • Psychoactive Substance Research

    • Application: Syntheses and analytical characterizations of the research chemical 1- [1- (2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers .
    • Method: The present study reports the chemical syntheses and comprehensive analytical characterizations of the two sets of three positional isomers .
    • Results: The differentiation between each set of three isomers was possible under a variety of experimental conditions including GC chemical ionization triple quadrupole tandem mass spectrometric analysis of the [M + H – HF]+ species .
  • Organic Chemistry

    • Application: Synthesis of 1-(2-Fluorophenyl)pyrazoles .
    • Method: 3-Arylsydnones bearing fluorine and bromine atoms on the benzene ring were synthesized from N-nitroso-2-fluorophenylglycines and characterized by NMR spectroscopy .
    • Results: These were employed further in synthesis of the corresponding 1-(2-fluorophenyl)pyrazoles by 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as activated dipolarophile .
  • Pharmaceutical Research

    • Application: Synthesis of base protected 5′-O-dimethoxytrityl-2′-O-[1-(2-fluorophenyl)-4-methoxypiperidin-4-yl]-3′-O-(2-cyanoethyl N,N-diisopropylphosphoramidi .
    • Method: The synthesis involves the use of base protected 5′-O-dimethoxytrityl-2′-O-[1-(2-fluorophenyl)-4-methoxypiperidin-4-yl]-3′-O-(2-cyanoethyl N,N-diisopropylphosphoramidi .
    • Results: The results of this research are not specified in the source .
  • Psychoactive Substance Research

    • Application: Synthesis and use of 2-Fluorodeschloroketamine .
    • Method: 2-Fluorodeschloroketamine is a dissociative anesthetic related to ketamine. It is an analogue of ketamine where the chlorine group has been replaced by fluorine .
    • Results: Due to its recent emergence, the pharmacological specifics of the compound are mostly unclear, but effects are reported to be similar to its parent compound, ketamine .
  • Antioxidant Research
    • Application: Spirocyclic derivatives as antioxidants .
    • Method: Spirocyclic derivatives have attracted significant interest in medicinal chemistry due to their numerous biological activities attributed primarily to their versatility and structural similarity to important pharmacophore centers .
    • Results: Recent advances in the antioxidant activity profiles of spiro compounds have shown that they have a significant position in discovering drugs with potential antioxidant activities .

properties

IUPAC Name

1-(2-fluorophenyl)-2,5-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN/c1-9-7-8-10(2)14(9)12-6-4-3-5-11(12)13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSXBLWSHDADPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC=C2F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406335
Record name 1H-Pyrrole, 1-(2-fluorophenyl)-2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-2,5-dimethylpyrrole

CAS RN

146135-20-8
Record name 1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146135-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole, 1-(2-fluorophenyl)-2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Z Grubač, R Babić, M Metikoš-Huković - Journal of applied …, 2002 - Springer
The inhibiting action of N-arylpyrroles on aluminium in 0.17 mol dm −3 hydrochloric acid solution, in the temperature range 20–60 C, was studied using potentiodynamic and …
Number of citations: 34 link.springer.com
E Stupnišvek-Lisac, M Metikos-Hukovic… - …, 1992 - meridian.allenpress.com
In previous works, the authors found that substituted N-aryl-2,5-dimethylpyrroles are very effective inhibitors of iron corrosion in acid solutions. The efficiency of an inhibitor in protecting …
Number of citations: 47 meridian.allenpress.com
M Metikoš-Huković, R Babić, Z Grubač - Journal of applied …, 2002 - Springer
The inhibitory activity of some substituted N-arylpyrroles on aluminium corrosion in hydrochloric acid was studied in relation to inhibitor concentration, using potentiodynamic and …
Number of citations: 167 link.springer.com
M Metikos-Hukovic, Z Grubac… - Corrosion, 1994 - meridian.allenpress.com
Substituted N-arylpyrroles containing carbaldehyde groups on a pyrrole ring and their inhibitive effects on the corrosion of aluminum (Al) in perchloric acid (HClO 4 ) were investigated. …
Number of citations: 54 meridian.allenpress.com
K Xhanari, M Finšgar - RSC advances, 2016 - pubs.rsc.org
The aim of this review is to summarise the research work published in the last two decades on the use of organic compounds as corrosion inhibitors for aluminium and its alloys in acidic …
Number of citations: 118 pubs.rsc.org

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